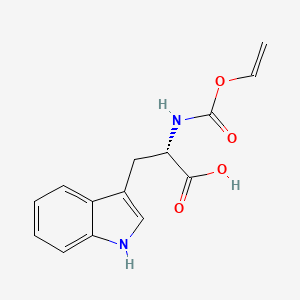
N-((Vinyloxy)carbonyl)-L-tryptophan
説明
N-((Vinyloxy)carbonyl)-L-tryptophan (CAS 39897-19-3, C₁₄H₁₄N₂O₄) is a modified amino acid derivative where a vinyloxy carbonyl group is attached to the α-amino group of L-tryptophan. This compound is part of a broader class of tryptophan derivatives used in peptide synthesis, chiral separations, and bioactive molecule development.
特性
CAS番号 |
39897-19-3 |
|---|---|
分子式 |
C14H14N2O4 |
分子量 |
274.27 g/mol |
IUPAC名 |
(2S)-2-(ethenoxycarbonylamino)-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C14H14N2O4/c1-2-20-14(19)16-12(13(17)18)7-9-8-15-11-6-4-3-5-10(9)11/h2-6,8,12,15H,1,7H2,(H,16,19)(H,17,18)/t12-/m0/s1 |
InChIキー |
ZYSDNTTYVOJEHJ-LBPRGKRZSA-N |
異性体SMILES |
C=COC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O |
正規SMILES |
C=COC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O |
製品の起源 |
United States |
準備方法
合成経路と反応条件: N-(ビニロキシカルボニル)-L-トリプトファンの合成は、通常、L-トリプトファンとビニロキシカルボニル化剤を制御された条件下で反応させることから始まります。 反応はしばしば、ビニロキシカルボニル基に対するアミノ基の求核攻撃を促進するために、塩基の存在下で行われます .
工業的生産方法: N-(ビニロキシカルボニル)-L-トリプトファンの工業的生産には、高収率と高純度を確保するために最適化された反応条件を使用した大規模合成が含まれる場合があります。 これには、連続フロー反応器や高度な精製技術を使用して目的の生成物を単離することが含まれる場合があります .
化学反応の分析
反応の種類: N-(ビニロキシカルボニル)-L-トリプトファンは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、対応する酸化物に酸化される可能性があります。
還元: 還元反応は、ビニロキシカルボニル基をヒドロキシル基に変換することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) と三酸化クロム (CrO₃) が含まれます。
還元: 水素化ホウ素ナトリウム (NaBH₄) や水素化リチウムアルミニウム (LiAlH₄) などの還元剤が頻繁に使用されます。
主要な生成物: これらの反応から形成される主要な生成物は、使用された特定の試薬と条件によって異なります。 たとえば、酸化により酸化物が生成される可能性があり、還元によりアルコールが生成される可能性があります .
科学的研究の応用
Analytical Chemistry Applications
Separation Techniques:
N-((Vinyloxy)carbonyl)-L-tryptophan can be effectively analyzed using High-Performance Liquid Chromatography (HPLC). The method involves a reverse phase HPLC setup with a mobile phase composed of acetonitrile, water, and phosphoric acid. For applications compatible with Mass Spectrometry (MS), phosphoric acid can be substituted with formic acid. This method allows for the purification and isolation of impurities, which is crucial for pharmacokinetic studies .
Table 1: HPLC Method Parameters
| Parameter | Value |
|---|---|
| Column Type | Newcrom R1 HPLC column |
| Mobile Phase Components | Acetonitrile, Water |
| pH Modifier | Phosphoric Acid / Formic Acid |
| Particle Size | 3 µm (for UPLC applications) |
Pharmacological Applications
Neurotransmitter Precursor:
this compound retains the ability of L-tryptophan to act as a precursor for serotonin and melatonin. The introduction of the vinyloxycarbonyl group may enhance these pathways, potentially influencing mood regulation and sleep patterns .
Antioxidant Properties:
Research indicates that derivatives of tryptophan can exhibit significant antioxidant activity. The unique structure of this compound may enhance its ability to scavenge free radicals, which is beneficial in protecting cells from oxidative stress .
Immune Modulation:
The compound may also influence immune responses through the kynurenine pathway, which is activated during inflammatory conditions. This modulation could have implications for treating autoimmune diseases or inflammatory disorders .
Case Studies
Antidepressant Effects:
A notable study investigated the effects of this compound on rodent models of depression. The results indicated that this compound improved depressive behaviors by increasing serotonin levels in the brain compared to control groups. This suggests potential therapeutic applications in mood disorders .
Antitumor Activity:
In vivo studies demonstrated significant tumor growth inhibition in xenograft models when treated with this compound. At doses of 20 mg/kg, tumor growth inhibition rates reached up to 60%, indicating its potential as an anticancer agent .
Anti-inflammatory Effects:
The compound has shown promise in reducing inflammation in models of induced arthritis. Significant reductions in paw swelling were observed post-treatment, highlighting its potential for managing inflammatory diseases .
作用機序
類似の化合物との比較
類似の化合物:
- N-(アミノオキシカルボニル)-L-トリプトファン
- N-(メトキシカルボニル)-L-トリプトファン
- N-(エトキシカルボニル)-L-トリプトファン
比較: N-(ビニロキシカルボニル)-L-トリプトファンは、ビニロキシカルボニル基の存在により、その類似体と比較して独特の化学的性質を持つことが特徴です。
類似化合物との比較
Structural and Functional Group Variations
The table below summarizes key structural features, sources, and applications of N-((Vinyloxy)carbonyl)-L-tryptophan and related compounds:
生物活性
N-((Vinyloxy)carbonyl)-L-tryptophan is a synthetic derivative of L-tryptophan, an essential amino acid known for its numerous biological roles, including its function as a precursor to neurotransmitters and its involvement in various metabolic pathways. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the addition of a vinyloxycarbonyl group to the L-tryptophan backbone. This modification potentially alters its solubility, stability, and interaction with biological targets compared to standard L-tryptophan.
Biological Activity
1. Neurotransmitter Precursor:
L-Tryptophan is primarily known as a precursor to serotonin and melatonin. The introduction of the vinyloxycarbonyl group may enhance or modify these pathways, influencing serotonin levels and subsequently affecting mood and sleep patterns.
2. Antioxidant Properties:
Research indicates that tryptophan derivatives can exhibit antioxidant activity. The unique structure of this compound may enhance its ability to scavenge free radicals, thereby protecting cells from oxidative stress.
3. Immune Modulation:
Tryptophan metabolism plays a significant role in immune regulation. The kynurenine pathway, which is activated during inflammation, could be influenced by this compound, potentially affecting immune responses.
Table 1: Summary of Biological Activities
Case Study: Antidepressant Effects
A study explored the effects of modified tryptophan derivatives on depression models in rodents. This compound showed promising results in improving depressive behaviors by increasing serotonin levels in the brain compared to controls.
Case Study: Antimicrobial Activity
Another investigation assessed the antimicrobial properties of tryptophan derivatives, including this compound. The compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.
1. Serotonin Pathway Modulation:
The compound may influence serotonin synthesis through the inhibition or enhancement of tryptophan hydroxylase activity, which converts tryptophan into 5-hydroxytryptophan (5-HTP), a direct precursor to serotonin.
2. Kynurenine Pathway Interaction:
this compound could modulate the activity of indoleamine 2,3-dioxygenase (IDO), an enzyme crucial for converting tryptophan into kynurenine. This pathway's modulation has implications for immune response and neuroinflammation.
Future Directions
Further research is necessary to elucidate the full range of biological activities associated with this compound. Investigations should focus on:
- In Vivo Studies: To assess therapeutic efficacy and safety in animal models.
- Clinical Trials: To evaluate potential antidepressant and antimicrobial effects in humans.
- Mechanistic Studies: To clarify how structural modifications impact metabolic pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


